4-Hydroxy-4-phenyl-butyric acid

Overview

Description

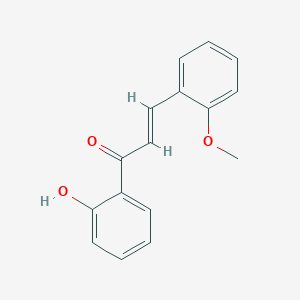

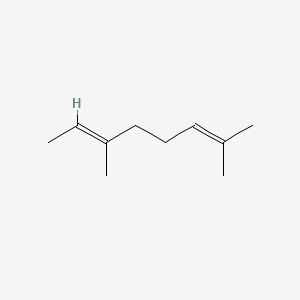

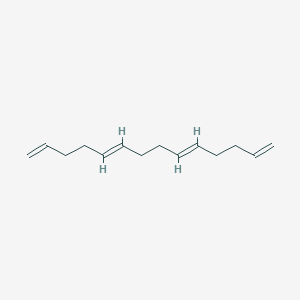

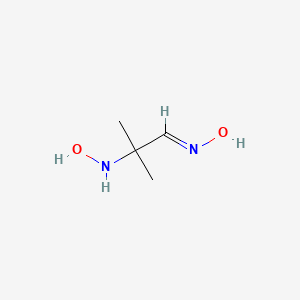

- 4-Hydroxy-4-phenylbutanoic acid (C10H12O3) is an organic compound with the molecular formula C10H12O3. It consists of a phenyl group (C6H5) attached to a butanoic acid moiety.

- The compound is a white crystalline solid and is sometimes used in proteomics research .

Mechanism of Action

Target of Action

It is known that similar compounds like 4-phenylbutyric acid exhibit neuroprotective effects . They interact with denatured and misfolded nascent proteins, preventing their aggregation .

Mode of Action

4-Hydroxy-4-phenyl-butyric acid, like its analog 4-Phenylbutyric acid, may act as a chemical chaperone. Chemical chaperones ameliorate unfolded proteins and suppress their aggregation, resulting in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-Phenylbutyric acid exhibits inhibitory activity against histone deacetylases (HDACs) .

Biochemical Pathways

It’s known that similar compounds like 4-phenylbutyric acid play a role in protein folding and degradation pathways . They interact with molecular chaperones such as heat shock proteins (HSPs) and the ubiquitin–proteasome system, which are crucial for protein folding and degradation .

Pharmacokinetics

Pharmacokinetics generally explores these processes, providing valuable insights for optimizing drug administration and utilization .

Result of Action

Similar compounds like 4-phenylbutyric acid have been shown to exhibit neuroprotective effects . They can protect against endoplasmic reticulum stress-induced neuronal cell death .

Action Environment

Factors such as ph, temperature, and glucose concentration can affect the action of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that aromatic fatty acids like 4-Hydroxy-4-phenyl-butyric acid can interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that aromatic fatty acids can have binding interactions with biomolecules, and can influence enzyme activity and gene expression .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Related compounds have been studied, and their effects can vary with different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that aromatic fatty acids can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Related compounds can interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes: One common synthetic route involves the reaction of phenylacetic acid with potassium permanganate (KMnO) in the presence of sulfuric acid (HSO), followed by reduction with sodium borohydride (NaBH).

Industrial Production: Industrial production methods may vary, but the synthesis typically involves similar steps.

Chemical Reactions Analysis

Reactions: 4-Hydroxy-4-phenylbutanoic acid can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions, but common products include substituted phenylbutanoic acids.

Scientific Research Applications

Chemistry: Used as a starting material for the synthesis of other compounds.

Biology: May have applications in biochemical studies or as a substrate for enzyme assays.

Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory properties).

Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

Comparison with Similar Compounds

Similar Compounds: Other phenylbutanoic acids or related compounds.

Uniqueness: 4-Hydroxy-4-phenylbutanoic acid’s uniqueness lies in its specific combination of a phenyl group and a hydroxybutyric acid backbone.

Properties

IUPAC Name |

4-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQGIKZPOBBMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)

![3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637941.png)